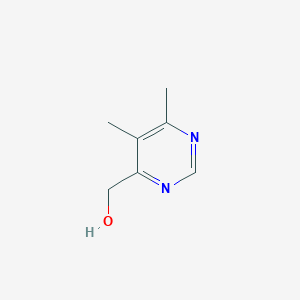

(5,6-Dimethylpyrimidin-4-yl)methanol

Description

(5,6-Dimethylpyrimidin-4-yl)methanol is a pyrimidine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure consists of a pyrimidine ring substituted with methyl groups at the 5- and 6-positions and a hydroxymethyl group (-CH₂OH) at the 4-position. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals or agrochemicals, due to its reactive hydroxymethyl group and stable pyrimidine core .

Properties

IUPAC Name |

(5,6-dimethylpyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)3-10/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIMPRFWEKFELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethylpyrimidin-4-yl)methanol typically involves the reaction of 5,6-dimethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding methyl derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5,6-Dimethylpyrimidine-4-carboxylic acid.

Reduction: 5,6-Dimethylpyrimidine-4-methane.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(5,6-Dimethylpyrimidin-4-yl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5,6-Dimethylpyrimidin-4-yl)methanol with structurally related pyrimidine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent-Driven Bioactivity: Pirimicarb’s dimethylcarbamate and dimethylamino groups confer acetylcholinesterase-inhibiting properties, making it a potent aphicide . In contrast, this compound lacks these functional groups, suggesting divergent biological roles. Its hydroxymethyl group may instead facilitate derivatization in drug synthesis . The cyclopropyl and imidazole-carboxylic acid substituents in the compound from introduce steric and electronic variations, likely altering receptor binding or stability in research applications .

This property is critical for its utility in synthetic chemistry.

Toxicity Profiles: Pirimicarb exhibits moderate toxicity (oral LD₅₀ = 147 mg/kg in rats) due to its carbamate moiety, which inhibits acetylcholinesterase . No toxicity data are available for this compound, but its lack of carbamate groups suggests lower acute toxicity .

Table 2: Physicochemical Properties

| Property | This compound | Pirimicarb |

|---|---|---|

| Boiling Point | Not reported | 362°C |

| Melting Point | Not reported | N/A |

| Density | Not reported | 1.21 g/cm³ |

| LogP (Partition Coefficient) | Not reported | Estimated ~1.5 |

Biological Activity

(5,6-Dimethylpyrimidin-4-yl)methanol, with the molecular formula C7H10N2O, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 5,6-dimethylpyrimidine with formaldehyde under basic conditions, leading to various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the pyrimidine ring can engage in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects such as inhibition of enzymatic activity or modulation of receptor signaling pathways.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, related compounds have shown selective inhibition against FGFR4, a target in hepatocellular carcinoma (HCC) treatment .

- Antimicrobial Properties : Some studies have indicated that pyrimidine derivatives can exhibit antimicrobial activity, which warrants further investigation into this compound's potential in this area.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Pyrimidine Derivative | Potential anticancer and antimicrobial properties |

| (4,6-Dimethylpyrimidin-2-yl)methanol | Pyrimidine Derivative | Anticancer activity against various cell lines |

| (2,6-Dimethylpyrimidin-4-yl)methanol | Pyrimidine Derivative | Limited studies on biological activity |

This table illustrates that while several pyrimidine derivatives exist, this compound may offer unique advantages due to its specific functional group positioning.

Case Study 1: FGFR4 Inhibition

A recent study focused on the design and synthesis of aminodimethylpyrimidinol derivatives as FGFR4 inhibitors. Among these derivatives was a compound structurally related to this compound. The study demonstrated that certain modifications to the pyrimidine structure significantly increased selectivity and potency against FGFR4 compared to other fibroblast growth factor receptors (FGFR1–3). The compound exhibited strong anti-proliferative activity against Hep3B cells and showed promising results in xenograft models .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various pyrimidine derivatives. Although specific data on this compound was limited, related compounds demonstrated effectiveness against a range of bacterial strains. The study suggested that further exploration into this compound could yield valuable insights into its potential as an antimicrobial agent.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.